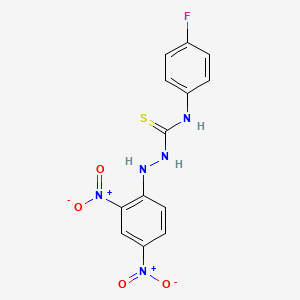

2-(2,4-dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide

描述

Kobe2601是Kobe0065和Kobe02602的水溶性类似物。 它以其对Ras-Raf结合的抑制活性而闻名,使其成为Ras抑制剂研究中的重要化合物 。 Kobe2601的分子式为C13H10FN5O4S,分子量为351.31 .

准备方法

合成路线和反应条件: Kobe2601的合成涉及多个步骤,从合适的起始原料开始。具体的合成路线和反应条件为公司机密,在公开文献中没有完全公开。

工业生产方法: Kobe2601的工业生产遵循严格的规程,以确保高纯度和高产量。该化合物通常使用先进的化学合成技术批量生产。 生产过程涉及使用高纯度试剂和溶剂,最终产品经过严格的质量控制措施,以确保其功效和安全性 .

化学反应分析

反应类型: Kobe2601会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。

还原: Kobe2601可以被还原,形成还原类似物。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生具有改变的生物活性的氧化衍生物,而还原可能产生具有不同特性的还原类似物 .

科学研究应用

Kobe2601具有广泛的科学研究应用,包括:

化学: 用作探针研究Ras抑制剂的作用机制。

生物学: 研究其在抑制Ras-Raf结合中的作用,这在细胞信号通路中至关重要。

医学: 由于其抑制Ras-效应子相互作用的能力,正在探索其作为抗癌剂的潜力。

工业: 用于开发新的治疗剂,并作为药物发现中的参考化合物 .

作用机制

Kobe2601通过抑制Ras与Raf的结合来发挥其作用,这是Ras信号通路中的关键相互作用。这种抑制会破坏下游信号级联反应,从而抑制癌细胞的增殖并诱导凋亡。 该化合物靶向Ras蛋白上的特定分子口袋,阻止其与效应分子相互作用 .

类似化合物:

Kobe0065: Kobe2601的类似物,对Ras-Raf结合具有相似的抑制活性。

Kobe02602: 另一种具有相当生物活性的类似物。

比较: Kobe2601由于其水溶性而独一无二,这增强了其生物利用度,使其更适合体内研究。 与Kobe0065和Kobe02602相比,Kobe2601具有更好的溶解度和稳定性,使其成为研究应用的首选 .

相似化合物的比较

Kobe0065: An analog of Kobe2601 with similar inhibitory activity towards Ras-Raf binding.

Kobe02602: Another analog with comparable biological activity.

Comparison: Kobe2601 is unique due to its water solubility, which enhances its bioavailability and makes it more suitable for in vivo studies. Compared to Kobe0065 and Kobe02602, Kobe2601 offers improved solubility and stability, making it a preferred choice for research applications .

生物活性

2-(2,4-Dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, DNA interactions, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dinitrophenyl group and a fluorophenyl moiety attached to a hydrazinecarbothioamide backbone. The molecular formula is C_{11}H_{9ClN_4O_4S with a molecular weight of approximately 316.68 g/mol.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Cytotoxicity : Studies have demonstrated that this compound exhibits moderate cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3), breast cancer (MCF-7), and cervical cancer (HeLa) cells. The IC50 values for these cell lines are reported to range from 18 μM to 80 μM, indicating significant activity compared to normal cell lines like HFF-1 and RWPE-1 .

- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by Annexin V/PI assays and cell cycle analysis. This suggests that its mechanism may involve the activation of apoptotic pathways similar to other known antitumor agents .

Table 1: Cytotoxic Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index (Tumor/Normal) |

|---|---|---|

| PC-3 | 18 | 1.5 |

| MCF-7 | 30 | 2.0 |

| HeLa | 50 | 1.8 |

| HFF-1 | >80 | - |

| RWPE-1 | >80 | - |

DNA Interaction Studies

Further investigations into the interactions between the compound and DNA have shown that it binds effectively to both quadruplex and double-stranded DNA (dsDNA). Techniques such as fluorescence resonance energy transfer (FRET), circular dichroism (CD), and viscosity measurements were employed to elucidate these interactions .

Table 2: Summary of DNA Interaction Studies

| Methodology | Observations |

|---|---|

| FRET | Binding affinity confirmed |

| Circular Dichroism | Induced conformational changes in DNA |

| Viscosity Measurements | Increased viscosity indicating binding |

Case Study 1: Cytotoxicity in Prostate Cancer Cells

A study evaluated the effects of the compound on PC-3 prostate cancer cells. The results indicated an IC50 value of 18 μM, with significant induction of apoptosis observed through flow cytometry analysis. This suggests a promising avenue for further research into its potential as an antitumor agent.

Case Study 2: Antitumor Mechanisms

Another investigation focused on the apoptotic pathways activated by this compound in MCF-7 breast cancer cells. The study utilized Western blot analysis to assess the expression levels of apoptotic markers, revealing upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

属性

IUPAC Name |

1-(2,4-dinitroanilino)-3-(4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5O4S/c14-8-1-3-9(4-2-8)15-13(24)17-16-11-6-5-10(18(20)21)7-12(11)19(22)23/h1-7,16H,(H2,15,17,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWWYTYFOCONCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。